

# An In-depth Technical Guide to Tos-PEG9: Chemical Properties, Structure, and Applications

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## Compound of Interest

Compound Name: Tos-PEG9

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Tos-PEG9**, a versatile heterobifunctional linker molecule. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, bioconjugation, and materials science.

## Introduction

**Tos-PEG9** is a derivative of polyethylene glycol (PEG) that contains a tosyl (tosylate) functional group. The "9" in its name refers to the nine repeating ethylene glycol units that form the hydrophilic PEG spacer. This linker is available in two primary forms: a mono-tosylated version (**Tos-PEG9-OH**) and a di-tosylated version (**Tos-PEG9-Tos**). The tosyl group is an excellent leaving group, making these molecules highly reactive towards nucleophiles such as amines and thiols. This reactivity, combined with the beneficial properties of the PEG chain—such as increased hydrophilicity, biocompatibility, and reduced immunogenicity—makes **Tos-PEG9** a valuable tool in bioconjugation and drug delivery.<sup>[1][2][3]</sup> One of its most prominent applications is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder to an E3 ubiquitin ligase ligand.<sup>[4]</sup>

## Chemical Structure and Properties

The chemical structure of **Tos-PEG9** consists of a nonaethylene glycol core. In the mono-tosylated form, one terminus is functionalized with a tosyl group, while the other remains a

hydroxyl group. In the di-tosylated form, both termini are functionalized with tosyl groups.

Table 1: Chemical Properties of Mono-tosylated PEG9 (**Tos-PEG9**)

Property	Value	Reference
Synonyms	$\alpha$ -Tosyloxy- $\omega$ -hydroxy-nona(ethylene glycol)	N/A
CAS Number	62573-11-9	N/A
Molecular Formula	C25H44O12S	[5]
Molecular Weight	568.67 g/mol	[5]
Appearance	Liquid	N/A
Purity	$\geq 95\%$ - 97%	N/A
Storage	2-8°C, sealed, away from moisture	N/A

Table 2: Chemical Properties of Di-tosylated PEG9 (**Tos-PEG9-Tos**)

Property	Value	Reference
Synonyms	Nonaethylene glycol di-p-toluenesulfonate	[6][7]
CAS Number	109635-64-5, 57436-38-1	[6][8]
Molecular Formula	C32H50O14S2, C30H46O13S2	[6][8]
Molecular Weight	722.86 g/mol , 678.80 g/mol	[6][8]
Appearance	Solid or Oil	N/A
Purity	$\geq 95\%$ - 98%	[8]
Storage	-20°C for long term, 0-4°C for short term, dry and dark	[6]

Note: Variations in molecular formula and weight for **Tos-PEG9**-Tos may exist between different suppliers.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of **Tos-PEG9** derivatives. These protocols are based on established methods for the tosylation of polyethylene glycols and their subsequent analysis.

### Synthesis of Mono-tosyl-PEG9 (Tos-PEG9-OH)

This protocol describes a method for the selective mono-tosylation of nonaethylene glycol.

Materials:

- Nonaethylene glycol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- Dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of p-toluenesulfonyl chloride (0.9 equivalents to favor mono-tosylation) in anhydrous pyridine to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the mono-tosylated product.

## Synthesis of Di-tosyl-PEG9 (Tos-PEG9-Tos)

This protocol outlines the di-tosylation of nonaethylene glycol.

Materials:

- Nonaethylene glycol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere.
- Cool the solution to 0°C.
- Add p-toluenesulfonyl chloride (2.2 equivalents) to the solution, followed by the slow addition of anhydrous pyridine.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Monitor the reaction by TLC.
- Work-up the reaction as described in the mono-tosylation protocol (Section 3.1, steps 6-7).
- The crude product can often be purified by recrystallization or precipitation from a suitable solvent system (e.g., DCM/ether or ethyl acetate/hexanes). If necessary, silica gel chromatography can be employed.

## Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the purification and analysis of PEG derivatives.

Instrumentation:

- Preparative or semi-preparative HPLC system
- C18 reverse-phase column
- UV detector

- Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended as the tosyl group has a weak UV chromophore.

Mobile Phase:

- A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
- B: Acetonitrile with 0.1% TFA or formic acid

Procedure:

- Dissolve the crude **Tos-PEG9** sample in a minimal amount of the mobile phase.
- Inject the sample onto the C18 column.
- Elute the compounds using a linear gradient of mobile phase B in A (e.g., 10% to 90% B over 30 minutes).
- Monitor the elution profile using the detector(s). The di-tosylated product will be more hydrophobic and thus have a longer retention time than the mono-tosylated and unreacted diol.
- Collect the fractions corresponding to the desired product and remove the solvent under reduced pressure.

## Characterization Methods

### 3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming the structure and purity of **Tos-PEG9**.

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).

Expected  $^1\text{H}$  NMR Signals:

- Aromatic protons of the tosyl group: Two doublets in the range of 7.3-7.9 ppm.
- PEG backbone protons: A complex multiplet around 3.6 ppm.

- Methylene protons adjacent to the tosyl group: A triplet around 4.1-4.2 ppm.
- Methyl protons of the tosyl group: A singlet around 2.4 ppm.
- Hydroxyl proton (in mono-tosylated form): A broad singlet (position is solvent and concentration dependent).

### 3.4.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized product. Electrospray ionization (ESI) is a common technique for PEG derivatives.

Procedure:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
- Infuse the sample into the ESI source.
- Acquire the mass spectrum in positive ion mode. The spectrum will show a distribution of peaks corresponding to the PEG oligomers adducted with ions like  $\text{Na}^+$  or  $\text{K}^+$ .

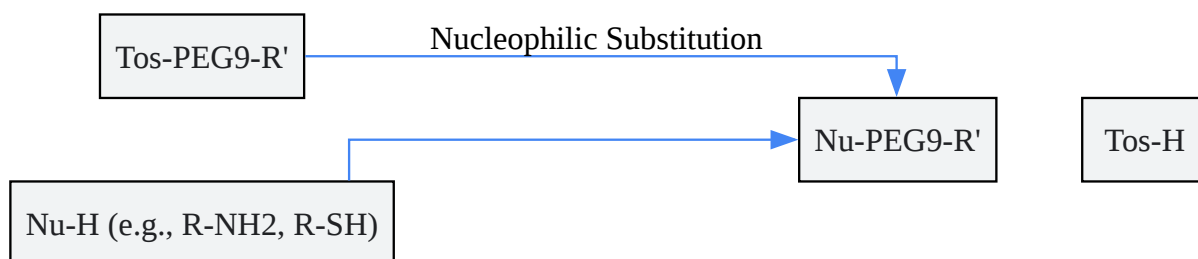
## Applications and Experimental Workflows

The primary application of **Tos-PEG9** is in bioconjugation, where it serves as a flexible, hydrophilic linker.

### Bioconjugation with Nucleophiles

The tosyl group is an excellent leaving group for  $\text{S}_{\text{N}}2$  reactions with nucleophiles like amines (from proteins, peptides) and thiols (from cysteine residues).

General Reaction Scheme:



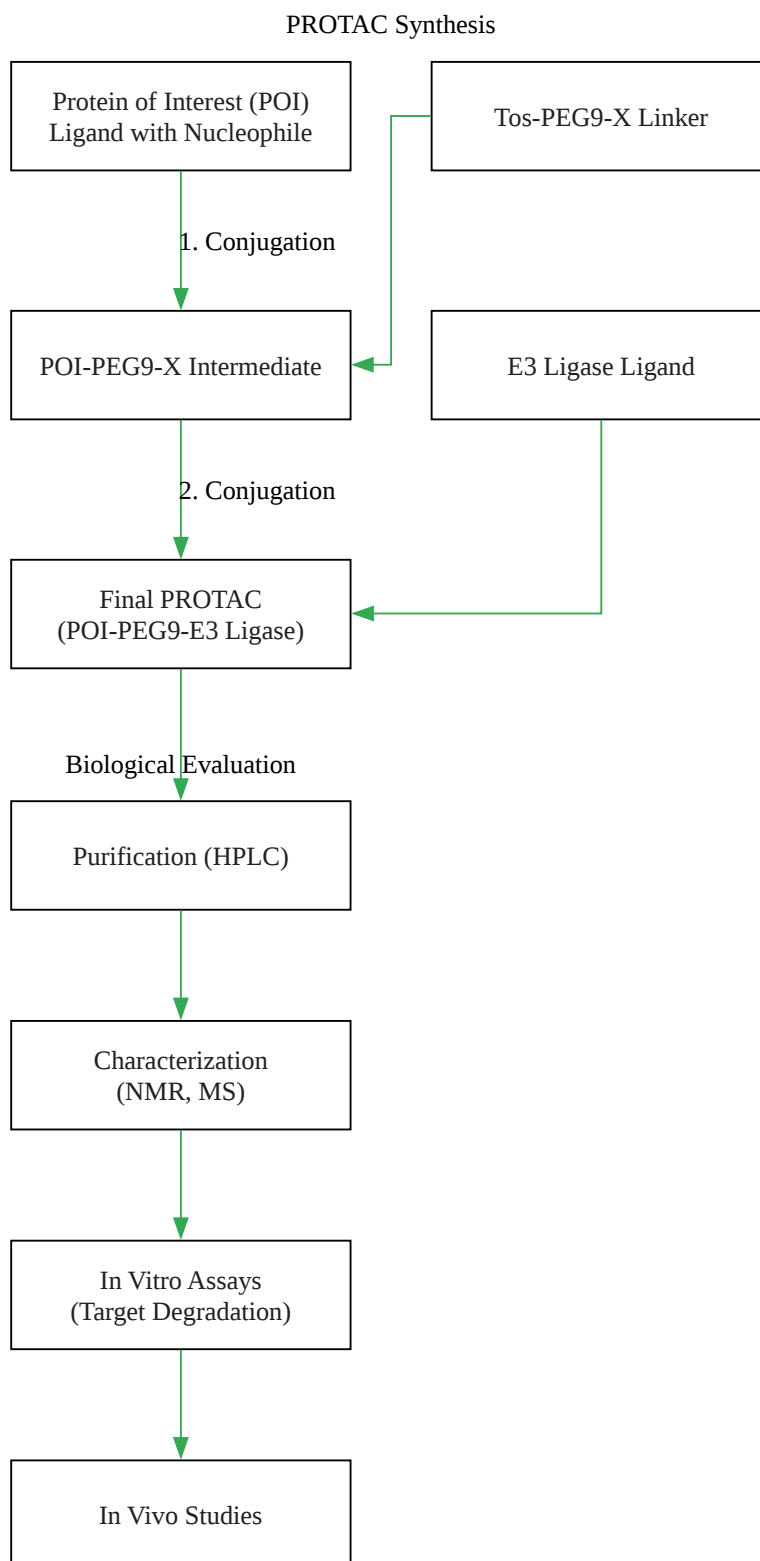
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Caption: Nucleophilic substitution reaction of **Tos-PEG9**.

## PROTAC Synthesis Workflow

**Tos-PEG9** is frequently used as a linker to synthesize PROTACs. The following diagram illustrates a typical workflow.





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Caption: Experimental workflow for PROTAC synthesis and evaluation using a **Tos-PEG9** linker.

Experimental Protocol Outline for PROTAC Synthesis:

- **First Conjugation:** React the POI ligand containing a nucleophilic group (e.g., an amine or thiol) with a di-functionalized PEG9 linker (e.g., **Tos-PEG9-N<sub>3</sub>**, where one end is a tosylate and the other is an azide for subsequent click chemistry). This reaction is typically carried out in an organic solvent like DMF or DMSO with a suitable base.
- **Purification:** Purify the resulting POI-PEG9-N<sub>3</sub> intermediate using reverse-phase HPLC.
- **Second Conjugation:** React the purified intermediate with the E3 ligase ligand that has been modified with a complementary functional group (e.g., an alkyne for click chemistry).
- **Final Purification and Characterization:** Purify the final PROTAC molecule by HPLC and confirm its identity and purity by NMR and high-resolution mass spectrometry (HRMS).

## Conclusion

**Tos-PEG9** and its di-tosylated counterpart are valuable chemical tools for researchers in chemistry, biology, and medicine. Their well-defined structure, reactivity, and the beneficial properties of the PEG spacer make them ideal for a wide range of applications, from fundamental bioconjugation studies to the development of novel therapeutics like PROTACs. This guide provides a foundational understanding and practical protocols to facilitate the effective use of these versatile linkers in research and development.

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